molecular formula C15H13N3O3S B2703541 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886932-06-5

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2703541
CAS No.: 886932-06-5
M. Wt: 315.35
InChI Key: DPXXHEWRLWZPME-UHFFFAOYSA-N
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Description

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a furan-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the furan-oxadiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylsulfanyl group: This step often involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base.

    Coupling with benzamide: The final step involves coupling the furan-oxadiazole intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The furan-oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s binding affinity or modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-(propylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-(butylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the specific length and nature of its ethylsulfanyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl chain lengths.

Properties

IUPAC Name

4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-22-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXXHEWRLWZPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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